Verdohemochrome
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Overview
Description
Verdohemochrome is a green pigment that plays a crucial role in the catabolism of heme, a component of hemoglobin. It is an intermediate compound formed during the degradation of heme to biliverdin, which is further converted to bilirubin. This process is essential for the breakdown and removal of heme from the body, preventing the accumulation of potentially toxic substances.
Preparation Methods
Synthetic Routes and Reaction Conditions: Verdohemochrome can be synthesized through the coupled oxidation of myoglobin and ascorbate. The reaction involves the oxidation of myoglobin in the presence of ascorbate, yielding a pure preparation of this compound. The structure and ferrous state of this product are determined from its composition, ligand reactions, and nuclear magnetic resonance spectrum .
Industrial Production Methods: While there is limited information on the industrial production of this compound, the laboratory synthesis methods provide a foundation for potential scale-up processes. The key steps involve controlled oxidation and reduction reactions to ensure the purity and stability of the compound.
Chemical Reactions Analysis
Types of Reactions: Verdohemochrome undergoes several types of chemical reactions, including oxidation, reduction, and ligand substitution. These reactions are essential for its conversion to biliverdin and other related compounds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent to convert this compound to biliverdin.
Reduction: Phenylhydrazine is used as a reducing agent in the conversion of this compound to the iron complex of biliverdin.
Major Products: The primary product formed from the reactions of this compound is biliverdin, a green tetrapyrrolic bile pigment. Biliverdin is further reduced to bilirubin, which is excreted from the body.
Scientific Research Applications
Verdohemochrome has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:
Mechanism of Action
The mechanism of action of verdohemochrome involves its conversion from heme through a series of oxidation and reduction reactions. The compound interacts with molecular oxygen and various enzymes, leading to the formation of biliverdin. This process is facilitated by the enzyme heme oxygenase, which catalyzes the cleavage of the heme ring and the incorporation of oxygen atoms into the resulting products .
Comparison with Similar Compounds
Verdohemochrome is unique in its role as an intermediate in heme degradation. Similar compounds include:
Biliverdin: The immediate product formed from the oxidation of this compound. It is further reduced to bilirubin.
Bilirubin: A yellow compound formed from the reduction of biliverdin. It is excreted from the body and is a key indicator of liver function.
Heme: The starting material for the formation of this compound. It is a component of hemoglobin and other heme-containing proteins.
This compound’s uniqueness lies in its intermediate position in the heme degradation pathway, providing insights into the enzymatic and chemical processes involved in this essential biological function .
Properties
CAS No. |
17567-74-7 |
---|---|
Molecular Formula |
C43H42FeN6O6 |
Molecular Weight |
794.7 g/mol |
IUPAC Name |
3-[(7Z,11Z,16Z)-14-(2-carboxylatoethyl)-5,20-bis(ethenyl)-3-hydroxy-4,9,15,19-tetramethyl-2-oxa-22,24-diaza-21,23-diazanidapentacyclo[16.2.1.13,6.18,11.113,16]tetracosa-1(20),4,6(24),7,9,11,13(22),14,16,18-decaen-10-yl]propanoate;hydron;iron(2+);pyridine |
InChI |
InChI=1S/C33H34N4O6.2C5H5N.Fe/c1-7-20-16(3)26-13-24-17(4)22(9-11-30(38)39)27(34-24)15-28-23(10-12-31(40)41)18(5)25(35-28)14-29-21(8-2)19(6)33(42,37-29)43-32(20)36-26;2*1-2-4-6-5-3-1;/h7-8,13-15,42H,1-2,9-12H2,3-6H3,(H4,34,35,36,37,38,39,40,41);2*1-5H;/q;;;+2/p-2 |
InChI Key |
PPRKNKUFAWBGMY-UHFFFAOYSA-L |
SMILES |
[H+].[H+].CC1=C(C2=CC3=NC(=CC4=C(C(=C([N-]4)OC5(C(=C(C(=N5)C=C1[N-]2)C=C)C)O)C=C)C)C(=C3CCC(=O)[O-])C)CCC(=O)[O-].C1=CC=NC=C1.C1=CC=NC=C1.[Fe+2] |
Isomeric SMILES |
[H+].[H+].CC\1=C(/C/2=C/C3=N/C(=C\C4=C(C(=C([N-]4)OC5(C(=C(C(=N5)/C=C1\[N-]2)C=C)C)O)C=C)C)/C(=C3CCC(=O)[O-])C)CCC(=O)[O-].C1=CC=NC=C1.C1=CC=NC=C1.[Fe+2] |
Canonical SMILES |
[H+].[H+].CC1=C(C2=CC3=NC(=CC4=C(C(=C([N-]4)OC5(C(=C(C(=N5)C=C1[N-]2)C=C)C)O)C=C)C)C(=C3CCC(=O)[O-])C)CCC(=O)[O-].C1=CC=NC=C1.C1=CC=NC=C1.[Fe+2] |
Synonyms |
verdohemochrome |
Origin of Product |
United States |
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